N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is a complex organic compound that features a bithiophene core linked to a sulfonamide group. This compound is of interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the bithiophene unit imparts unique electronic properties, making it a candidate for use in semiconductors and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide typically involves multiple steps:
Formation of the Bithiophene Core: The bithiophene unit can be synthesized through a Stille coupling reaction, where 3-bromothiophene is coupled with 3-thiopheneboronic acid in the presence of a palladium catalyst.
Attachment of the Sulfonamide Group: The bithiophene core is then functionalized with a sulfonamide group. This can be achieved by reacting the bithiophene with chlorosulfonic acid to introduce a sulfonyl chloride group, followed by reaction with an amine to form the sulfonamide.
Final Coupling: The final step involves coupling the sulfonamide-functionalized bithiophene with 2-phenylethane-1-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings in the bithiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the bithiophene core.
Scientific Research Applications
Chemistry
In chemistry, N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is studied for its electronic properties. It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the bithiophene core can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide exerts its effects depends on its application. In electronic devices, the bithiophene core facilitates charge transport due to its conjugated structure. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene: A simpler compound with similar electronic properties but lacking the sulfonamide functionality.
2-Phenylethane-1-sulfonamide: Contains the sulfonamide group but lacks the bithiophene core.
N-({[2,2’-Bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide: A structural isomer with the bithiophene unit in a different position.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide is unique due to the combination of the bithiophene core and the sulfonamide group, which imparts both electronic and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-phenyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S3/c19-23(20,9-7-14-4-2-1-3-5-14)18-11-17-10-16(13-22-17)15-6-8-21-12-15/h1-6,8,10,12-13,18H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVLPCCGPEFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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